molecular formula C6H13Br2N B13627531 (2R)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide

(2R)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide

Cat. No.: B13627531
M. Wt: 258.98 g/mol
InChI Key: TWBVHJLHXAWSPV-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(Bromomethyl)-1-methylpyrrolidine hydrobromide is a chiral brominated pyrrolidine derivative with the molecular formula C₇H₁₃Br₂N (molecular weight ≈ 287.9 g/mol). The compound features a five-membered pyrrolidine ring substituted with a bromomethyl group at the 2-position (R-configuration) and a methyl group at the 1-position, forming a hydrobromide salt. Its stereochemistry is critical for applications in asymmetric synthesis and pharmaceutical intermediates, where enantiomeric purity often dictates biological activity .

Properties

Molecular Formula

C6H13Br2N

Molecular Weight

258.98 g/mol

IUPAC Name

(2R)-2-(bromomethyl)-1-methylpyrrolidine;hydrobromide

InChI

InChI=1S/C6H12BrN.BrH/c1-8-4-2-3-6(8)5-7;/h6H,2-5H2,1H3;1H/t6-;/m1./s1

InChI Key

TWBVHJLHXAWSPV-FYZOBXCZSA-N

Isomeric SMILES

CN1CCC[C@@H]1CBr.Br

Canonical SMILES

CN1CCCC1CBr.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide typically involves the bromination of (2R)-2-methylpyrrolidine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other functional groups.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, nitriles, and substituted amines.

    Oxidation: Products include alcohols and ketones.

    Reduction: Products include alkanes and other reduced derivatives.

Scientific Research Applications

(2R)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of chiral drugs and as a building block for bioactive molecules.

    Biological Studies: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. In biological systems, the compound may interact with enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (2R)-2-(bromomethyl)-1-methylpyrrolidine hydrobromide with structurally related brominated amines and heterocycles:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Structural Features Applications/Notes
(2R)-2-(Bromomethyl)-1-methylpyrrolidine hydrobromide C₇H₁₃Br₂N 287.9 Not explicitly listed* Chiral pyrrolidine, bromomethyl at C2 (R), methyl at N1 Research intermediate; stereoselective synthesis
(S)-2-(Bromomethyl)-1-methylpyrrolidine C₆H₁₀BrN 178.06 88806-08-0 Enantiomer with S-configuration Comparative studies on chirality effects
1-(3-Bromopropyl)pyrrolidine hydrobromide C₇H₁₅Br₂N 305.92 10603-45-9 Longer bromopropyl chain; non-chiral Alkylating agent in peptide synthesis
4-Bromopiperidine hydrobromide C₅H₁₁Br₂N 259.96 60365-88-0 Six-membered piperidine ring; bromo at C4 Precursor for GABA receptor ligands
1-(Bromomethyl)isoquinoline hydrobromide C₁₀H₉Br₂N 302.99 337508-56-2 Aromatic isoquinoline core; bromomethyl Anticancer research (kinase inhibition)

Key Differences and Implications

Ring Size and Reactivity :

  • Pyrrolidine (5-membered) vs. piperidine (6-membered): Pyrrolidine’s smaller ring increases ring strain, enhancing reactivity in nucleophilic substitutions compared to piperidine derivatives .
  • Example: The target compound’s bromomethyl group is more electrophilic than 4-bromopiperidine’s bromide, favoring alkylation reactions.

Chirality :

  • The (2R)-configuration of the target compound contrasts with its (S)-enantiomer (CAS 88806-08-0). Enantiomers may exhibit divergent binding affinities in chiral environments (e.g., enzyme active sites) .

Aromatic vs. This impacts solubility and target engagement in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.